1,6-Diaminohexane-d12

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-LBTWDOQPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])([2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Deuterated Standard: A Technical Guide to 1,6-Diaminohexane-d12

Abstract

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision and accuracy is paramount. Stable isotope-labeled compounds are fundamental to achieving this, serving as ideal internal standards for mass spectrometry-based quantification. This technical guide provides an in-depth exploration of 1,6-Diaminohexane-d12 (D12-HDA), a deuterated analogue of the versatile chemical intermediate, 1,6-Diaminohexane. We will delve into its core chemical and physical properties, structural features, and the principles behind its synthesis. The primary focus will be on its critical role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, offering field-proven insights into methodology and application. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the power of stable isotope dilution techniques for robust and reliable quantification.

Introduction: The Need for a Better Standard

Quantitative analysis in complex biological matrices is fraught with challenges, including ion suppression or enhancement, extraction inefficiencies, and instrument variability. To mitigate these issues, an internal standard (IS) that behaves identically to the analyte of interest during sample preparation and analysis is essential. The ideal IS co-elutes with the analyte, experiences the same matrix effects, and has a similar extraction recovery. While structural analogues can be used, they often exhibit different chromatographic behavior and ionization efficiencies.

This is where stable isotope-labeled (SIL) internal standards, such as 1,6-Diaminohexane-d12, offer an unparalleled advantage. By replacing hydrogen atoms with their heavier, non-radioactive deuterium isotopes, the molecular weight is increased without significantly altering the chemical properties. This mass shift allows the SIL-IS to be distinguished from the native analyte by the mass spectrometer, while ensuring it behaves virtually identically throughout the analytical workflow. D12-HDA, with its twelve deuterium atoms, provides a significant mass shift, making it an excellent tool for sensitive and accurate quantification of its non-labeled counterpart or structurally similar analytes.

Chemical Properties and Structure

1,6-Diaminohexane-d12 is a saturated aliphatic diamine in which all twelve hydrogen atoms on the carbon backbone have been replaced with deuterium. This high level of deuteration ensures minimal isotopic overlap with the non-labeled compound.

Core Chemical Identity

| Property | Value | Reference |

| Chemical Name | 1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexane-1,6-diamine | [1] |

| Synonyms | 1,6-Hexane-d12-diamine, Hexamethylene-d12-diamine | [2][3] |

| CAS Number | 124405-63-6 (Free Base) | [2] |

| Molecular Formula | C₆H₄D₁₂N₂ (written as H₂N(CD₂)₆NH₂) | [2][3] |

| Molecular Weight | 128.28 g/mol | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

Physicochemical Properties

The physical properties of D12-HDA are very similar to its non-deuterated analogue due to the subtle differences between protium and deuterium.

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Melting Point | 42-45 °C | [2] |

| Boiling Point | 204-205 °C | [2] |

| Flash Point | 80 °C (176 °F) - closed cup | [2] |

| Solubility | Soluble in water. | |

| Storage | 2-8°C, under inert atmosphere, hygroscopic. | [4] |

Structural Representation

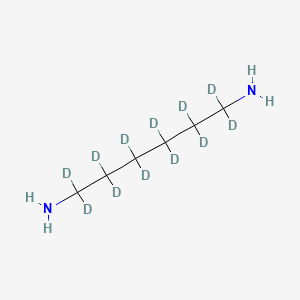

The structure consists of a six-carbon chain fully substituted with deuterium atoms, terminated at each end by an amino group.

Caption: Chemical structure of 1,6-Diaminohexane-d12.

Spectroscopic Profile: The Signature of Deuteration

While specific experimental spectra for 1,6-Diaminohexane-d12 are not widely published, its expected spectral characteristics can be confidently predicted based on its structure and comparison to its non-deuterated counterpart, 1,6-diaminohexane.

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) for D12-HDA would appear at m/z 128, a 12-unit shift from the m/z 116 peak of the non-deuterated compound.[5] The fragmentation pattern would be expected to be similar to the light version, but with corresponding mass shifts for fragments containing deuterated carbons. For instance, a common fragment in the non-deuterated version is the m/z 30 peak ([CH₂NH₂]⁺); for D12-HDA, this would shift to m/z 34 ([CD₂NH₂]⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,6-diaminohexane shows characteristic N-H stretching bands around 3300-3400 cm⁻¹ and C-H stretching bands just below 3000 cm⁻¹.[6] For D12-HDA, the N-H stretches would remain, but the C-H stretches would be replaced by C-D stretching absorptions, which appear at a lower frequency, typically around 2100-2200 cm⁻¹. This absence of C-H stretches and the presence of strong C-D stretches is a clear indicator of successful deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A ¹H NMR spectrum of a highly pure D12-HDA sample would be very simple, showing only a signal for the N-H protons of the amino groups. Any small signals in the aliphatic region would indicate residual, non-deuterated sites.

-

¹³C NMR: The ¹³C NMR spectrum would show signals for the deuterated carbons. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), these signals would appear as multiplets (e.g., triplets for CD₂ groups), and their chemical shifts would be slightly upfield compared to the corresponding carbons in the non-deuterated molecule.

-

Synthesis Principles

The synthesis of 1,6-Diaminohexane-d12 is not a trivial process and requires specialized reagents and techniques. While specific proprietary methods may vary, a common and logical synthetic route would involve the reduction of a fully deuterated precursor.

Caption: Workflow for Stable Isotope Dilution using LC-MS/MS.

Because the analyte and the IS are chemically identical, any loss or variation during the subsequent steps (e.g., incomplete extraction recovery, ion suppression) will affect both compounds to the same extent. Therefore, the ratio of the analyte's signal to the IS's signal remains constant. By creating a calibration curve using known concentrations of the analyte and a fixed concentration of the IS, the concentration of the analyte in the unknown sample can be determined with high accuracy and precision.

Experimental Protocol: Quantification of a Diamine Analyte in Human Plasma

This protocol provides a detailed, field-proven methodology for the use of D12-HDA as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of the non-labeled diamine analyte in 10 mL of methanol.

-

IS Stock (1 mg/mL): Accurately weigh and dissolve 1 mg of 1,6-Diaminohexane-d12 in 1 mL of methanol.

-

Calibration Standards: Serially dilute the Analyte Stock with methanol:water (1:1) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

IS Working Solution (50 ng/mL): Dilute the IS Stock with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the IS Working Solution (50 ng/mL in acetonitrile).

-

Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC/UHPLC system.

-

Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting with high aqueous phase (e.g., 95% A) and ramping to high organic phase (e.g., 95% B) to elute the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions:

- Analyte: Determine the precursor ion [M+H]⁺ and a suitable product ion. (e.g., for 1,6-diaminohexane: m/z 117 -> m/z 30).

- IS (D12-HDA): m/z 129 -> m/z 34.

4. Data Analysis:

-

Integrate the peak areas for both the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

1,6-Diaminohexane-d12 is more than just a labeled molecule; it is a critical tool that enables researchers to achieve the highest level of confidence in their quantitative data. Its chemical and physical properties make it an ideal mimic for its non-deuterated counterpart and other similar diamines. By leveraging the principles of stable isotope dilution, scientists in drug development and other research fields can overcome the inherent variabilities of bioanalysis, ensuring that the data generated is both robust and reproducible. As analytical instrumentation continues to advance in sensitivity, the need for high-purity, reliable internal standards like 1,6-Diaminohexane-d12 will only become more crucial.

References

-

PubChem. (n.d.). 1,6-Diaminohexane-1,1,6,6-d4. Retrieved from [Link]

-

NIST. (n.d.). 1,6-Hexanediamine - Mass Spectrum. Retrieved from [Link]

-

NIST. (n.d.). 1,6-Hexanediamine - IR Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Hexanediamine ATR-IR Spectrum. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1,6-Diaminohexane-d12. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,6-Hexanediamine FTIR Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Diaminohexane-d12. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Diaminohexane Diprotonated. Retrieved from [Link]

-

PubChem. (n.d.). N-BOC-1,6-diaminohexane. Retrieved from [Link]

-

LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

-

Yang, K., et al. (2013). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? PMC - PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). Quantification of Diaminomaleonitrile Using High Performance Liquid Chromatography with UV and Electrospray Ionization Mass Spectrometric Detection. Retrieved from [Link]

-

Liu, G., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal. Retrieved from [Link]

Sources

- 1. 1,6-Diaminohexane-d12 | C6H16N2 | CID 71309996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,6-Diaminohexane-d12 D 98atom 124405-63-6 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 1,6-DiaMinohexane-d12 Dihydrochloride | 284474-80-2 [amp.chemicalbook.com]

- 5. 1,6-Hexanediamine [webbook.nist.gov]

- 6. 1,6-Hexanediamine [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of 1,6-Diaminohexane-d12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds have become indispensable tools in pharmaceutical research and development. The strategic replacement of hydrogen with its heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This "kinetic isotope effect" can lead to a slower rate of metabolism, resulting in improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolites. 1,6-Diaminohexane, a key building block in the synthesis of various polymers and an important intermediate in chemical synthesis, is often required in its deuterated form, 1,6-diaminohexane-d12, for use as an internal standard in quantitative bioanalysis or as a precursor for deuterated active pharmaceutical ingredients.[1]

This technical guide provides a comprehensive overview of the synthesis of 1,6-diaminohexane-d12 and the rigorous analytical methodologies required to verify its isotopic purity. As a senior application scientist, the focus will be on the underlying principles and practical considerations that ensure the production of a highly pure and well-characterized deuterated compound.

Part 1: The Synthesis of 1,6-Diaminohexane-d12: A Mechanistic Approach

The most common and industrially scalable route to 1,6-diaminohexane is the catalytic hydrogenation of adiponitrile.[2] Consequently, the synthesis of 1,6-diaminohexane-d12 logically proceeds through the reduction of a fully deuterated adiponitrile precursor. This section will detail a robust synthetic protocol, emphasizing the critical parameters that govern reaction efficiency and isotopic incorporation.

Synthetic Strategy: Catalytic Deuteration of Adiponitrile-d8

The core of the synthetic strategy involves the reduction of the two nitrile functionalities of adiponitrile-d8 using a deuterium source. The choice of catalyst and deuterium source is paramount to achieving high isotopic purity in the final product.

Causality Behind Experimental Choices:

-

Starting Material: Adiponitrile-d8 is the logical precursor. Its synthesis, while not detailed here, typically involves the deuteration of adipic acid followed by conversion to the dinitrile. The high isotopic purity of the starting material is critical for the final product's quality.

-

Catalyst: Raney Nickel is a well-established and highly effective catalyst for the hydrogenation of nitriles.[2][3][4] Its high surface area and catalytic activity allow the reaction to proceed under relatively mild conditions, minimizing side reactions.

-

Deuterium Source: Deuterium gas (D₂) is the preferred source for this catalytic reduction. It is a clean reagent, and its use ensures that the newly formed C-D and N-D bonds are derived from a high-purity deuterium source. While deuterated metal hydrides like lithium aluminum deuteride (LiAlD₄) can also be used, catalytic deuteration with D₂ gas is often more scalable and cost-effective.[][6]

Experimental Protocol: Synthesis of 1,6-Diaminohexane-d12

Materials:

-

Adiponitrile-d8 (Isotopic purity ≥ 98%)

-

Raney Nickel (activated, slurry in water)

-

Anhydrous Ethanol (or other suitable solvent)

-

Deuterium gas (D₂, high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, the required amount of Raney Nickel slurry is washed several times with anhydrous ethanol to remove water.

-

Reaction Setup: The washed Raney Nickel catalyst and anhydrous ethanol are added to the high-pressure autoclave. Adiponitrile-d8 is then added to the reactor. The reactor is sealed and purged several times with nitrogen gas to remove any air.

-

Deuteration: The reactor is then purged with deuterium gas. The pressure of deuterium gas is increased to the desired level (e.g., 50-100 bar), and the mixture is heated to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.[2]

-

Reaction Monitoring: The reaction progress is monitored by the uptake of deuterium gas. The reaction is considered complete when the pressure inside the reactor stabilizes.

-

Work-up and Purification: After cooling the reactor to room temperature, the excess deuterium gas is carefully vented. The reaction mixture is filtered to remove the Raney Nickel catalyst. The solvent is removed under reduced pressure to yield the crude 1,6-diaminohexane-d12.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to obtain 1,6-diaminohexane-d12 of high chemical purity.

Visualizing the Synthetic Workflow

Caption: Analytical workflow for isotopic purity determination.

Conclusion

The synthesis and characterization of 1,6-diaminohexane-d12 demand a meticulous and well-controlled process. The catalytic deuteration of adiponitrile-d8 provides a reliable and scalable route to this valuable labeled compound. However, the synthesis is only one part of the equation. A rigorous analytical workflow, employing both high-resolution mass spectrometry and NMR spectroscopy, is essential to validate the isotopic purity and confirm the structural integrity of the final product. This dual-technique approach provides a self-validating system, ensuring that researchers, scientists, and drug development professionals can have the utmost confidence in the quality of the 1,6-diaminohexane-d12 used in their critical applications.

References

-

Analytical Methods, A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR, [Link]

-

Journal of Organic Chemistry, Synthesis of α-Deuterated Primary Amines via Reductive Deuteration of Oximes Using D2O as a Deuterium Source, [Link]

-

Wiley Analytical Science, Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR, [Link]

-

PubMed, Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts, [Link]

-

Semantic Scholar, Reductive Deuteration of Nitriles: The Synthesis of α,α-Dideuterio Amines by Sodium-Mediated Electron Transfer Reactions., [Link]

-

National Institutes of Health, A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis, [Link]

-

Organic Chemistry Portal, Amine synthesis by nitrile reduction, [Link]

-

Canadian Journal of Chemistry, The preparation of specifically deuterated diphenylamines, [Link]

-

ResearchGate, Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR, [Link]

-

NIST WebBook, 1,6-Hexanediamine, [Link]

-

Scientific Instrument Services, Isotope Distribution Calculator and Mass Spec Plotter, [Link]

-

National Institutes of Health, High-Performance Liquid Chromatography–Hydrogen/Deuterium Exchange–High-Resolution Mass Spectrometry Partial Identification of a Series of Tetra- and Pentameric Cyclic Procyanidins and Prodelphinidins in Wine Extracts, [Link]

-

ResearchGate, A practical synthesis of deuterated methylamine and dimethylamine, [Link]

-

MDPI, Quantitative Method for Analysis of Lipids by LC-HRMS and Fatty Acid Methyl Ester by GC-FID in Macauba (Acrocomia aculeata) Oils, [Link]

-

MDPI, Hydrogenation of Adiponitrile to Hexamethylenediamine over Raney Ni and Co Catalysts, [Link]

-

EPJ Web of Conferences, Effective Synthesis of Deuterated n-Octylamine and Its Analogues, [Link]

-

Scribd, 10 1021@ja3041338 | PDF | Deuterium | Amine, [Link]

-

National Institutes of Health, 1,6-Diaminohexane-d12, [Link]

-

Pharmaffiliates, 1,6-Diaminohexane-d12, [Link]

-

ResolveMass Laboratories Inc., Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques, [Link]

-

National Institutes of Health, The isotope distribution: A rose with thorns, [Link]

-

MDPI, Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions, [Link]

-

LookChem, 1,6-DiaMinohexane-d12 Dihydrochloride, [Link]

-

Master Organic Chemistry, Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives, [Link]

-

Chemistry LibreTexts, 19.3: Reductions using NaBH4, LiAlH4, [Link]

- Google Patents, Method for preparing deuterated arom

-

MDPI, Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers, [Link]

-

YouTube, Reduction Using NaBH4 and LiAH4, [Link]

-

YouTube, Raney Nickel Reduction Mechanism, [Link]

-

Scribd, 2020 - Different Activity of Raney Nickel - Ra-Ni Preparation | PDF | Catalysis, [Link]

-

NIST WebBook, 1,6-Hexanediamine, [Link]

-

Chemistry Steps, LiAlH4 and NaBH4 Carbonyl Reduction Mechanism, [Link]

-

YouTube, Reduction of Aldehydes and Ketones with LiAlH4 and NaBH4, [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions | Semantic Scholar [semanticscholar.org]

- 4. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Role of 1,6-Diaminohexane-d12 in Advanced Quantitative Research

An In-Depth Technical Guide for Researchers

Introduction

1,6-Diaminohexane (HDA), a C6 alkane-alpha,omega-diamine, is a foundational chemical monomer primarily utilized in the synthesis of Nylon 6,6, a widely used thermoplastic polymer.[1][2] Its utility also extends to acting as a cross-linking agent in epoxy resins and a precursor in the production of polyurethane.[1][3] Beyond its industrial importance, HDA is a molecule of interest in biomedical research; for instance, it has been shown to be a critical mediator in stimulating Ca²⁺ signals in the erythroid differentiation pathway.[4]

Given its prevalence in both industrial and biological systems, the ability to accurately and precisely quantify 1,6-diaminohexane is paramount. This guide focuses on its deuterated stable isotope-labeled (SIL) analogue, 1,6-Diaminohexane-d12 (H2NCD₂(CD₂)₄CD₂NH₂) . We will explore its core application as a high-fidelity internal standard in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique. This document provides researchers, scientists, and drug development professionals with the foundational principles, field-proven methodologies, and critical insights required to effectively leverage this essential analytical tool.

Part 1: The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Quantitative analysis, particularly in complex biological or environmental matrices, is fraught with challenges that can introduce significant variability and compromise data integrity. Analyte loss during sample extraction, inconsistencies in instrument injection volume, and unpredictable matrix effects (where co-eluting compounds suppress or enhance the analyte's signal in the mass spectrometer) are common sources of error.[5][6]

Isotope Dilution Mass Spectrometry (IDMS) is the definitive strategy to overcome these challenges. The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, 1,6-Diaminohexane-d12—to the sample at the very beginning of the workflow.[5][7] Because the SIL internal standard is chemically identical to the native analyte, it experiences the same physical and chemical variations throughout the entire analytical process.[8][9] The mass spectrometer, however, can distinguish between the light (native) and heavy (labeled) forms due to their mass difference. By measuring the ratio of the native analyte to the SIL internal standard, one can calculate the exact concentration of the native analyte in the original sample, as any losses or signal fluctuations will have affected both compounds equally, leaving the ratio unchanged.

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Part 2: Core Attributes of 1,6-Diaminohexane-d12 as an Internal Standard

The efficacy of an IDMS assay is entirely dependent on the quality of the internal standard. 1,6-Diaminohexane-d12 is considered an exemplary standard due to several key attributes.

| Attribute | Technical Specification & Rationale | Benefit in Research |

| Chemical Equivalence | As an isotopologue, it shares virtually identical chemical and physical properties (e.g., polarity, pKa, solubility) with the native 1,6-diaminohexane.[8] | Ensures co-elution during chromatography and identical recovery during sample extraction, providing the most accurate correction for matrix effects and sample loss.[6][7] |

| Significant Mass Shift | Mass shift of +12 Da. The twelve deuterium atoms provide a substantial mass difference from the native analyte. | This large shift is well above the recommended minimum of 3-4 Da, completely preventing signal overlap from the natural abundance isotopes (e.g., ¹³C) of the unlabeled analyte.[5][9] |

| Label Stability | The deuterium labels are located on the carbon backbone (C-D bonds), not on the nitrogen atoms (N-D bonds). | C-D bonds are not readily exchangeable with protons from solvents like water or methanol, ensuring the isotopic label is not lost during sample preparation, which would invalidate the results.[9] |

| High Isotopic Purity | Typically synthesized to >98 atom % D. | A high degree of isotopic purity ensures that the internal standard solution contains a negligible amount of the unlabeled analyte, preventing artificial inflation of the measured analyte concentration.[5] |

Part 3: Key Research Applications & Methodologies

The robust properties of 1,6-Diaminohexane-d12 make it indispensable in several research and monitoring fields.

Application 1: Biomonitoring of Diisocyanate Exposure

Expertise & Causality: Hexamethylene diisocyanate (HDI) is a reactive chemical used in the production of paints and polyurethanes.[1] Occupational exposure is a significant health concern, and monitoring is performed by measuring its primary metabolite, 1,6-diaminohexane (HDA), in hydrolyzed urine.[10] Urine is a notoriously complex matrix, prone to severe matrix effects. Therefore, the use of a stable isotope-labeled internal standard like 1,6-Diaminohexane-d12 is not just recommended, but essential for achieving the accuracy and reliability required for clinical and occupational health assessments.[6][11]

Experimental Protocol: GC-MS Analysis of HDA in Urine

This protocol is based on established methodologies for amine analysis in biological fluids.[10]

-

Sample Collection & Spiking:

-

Collect 1 mL of urine in a screw-cap glass vial.

-

Add 10 µL of a 10 µg/mL solution of 1,6-Diaminohexane-d12 in methanol (Internal Standard).

-

Add 100 µL of concentrated hydrochloric acid.

-

-

Hydrolysis:

-

Cap the vial tightly and heat at 100°C for 4 hours to hydrolyze any HDI-protein adducts and release total HDA.

-

Allow the sample to cool completely to room temperature.

-

-

Neutralization and Extraction:

-

Neutralize the sample by carefully adding 5 M sodium hydroxide until the pH is ~10-11.

-

Add 2 mL of methyl-tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean glass tube. Repeat the extraction once more and combine the organic layers.

-

-

Derivatization:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 50 µL of pyridine.

-

Add 20 µL of 2,2,2-trifluoroethyl chloroformate (TFECF) to derivatize the amine groups, which enhances volatility and chromatographic performance.

-

Cap and heat at 70°C for 30 minutes.

-

-

Final Preparation & Analysis:

-

Evaporate the derivatization reagents under nitrogen.

-

Reconstitute the final residue in 100 µL of ethyl acetate.

-

Inject 1 µL into the GC-MS system for analysis, using selective ion monitoring (SIM) to detect the characteristic ions of the derivatized analyte and internal standard.

-

Sources

- 1. 1,6-Diaminohexane, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. chemicalmarketanalytics.com [chemicalmarketanalytics.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,6-Diaminohexane contributes to the hexamethylene bisacetamide-induced erythroid differentiation pathway by stimulating Ca2+ release from inositol 1,4,5-trisphosphate-sensitive stores and promoting Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. waters.com [waters.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. NULL [szabo-scandic.com]

- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 10. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

A Technical Guide to the Physical Characteristics of Deuterated 1,6-Diaminohexane

Introduction

In the landscape of modern drug development and materials science, the strategic incorporation of deuterium into molecular scaffolds represents a pivotal advancement. Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), can profoundly influence the physicochemical and biological properties of a molecule. This guide provides an in-depth technical exploration of the physical characteristics of deuterated 1,6-diaminohexane, a critical building block in polymer synthesis and a valuable entity in pharmaceutical research.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of not only the physical properties of deuterated 1,6-diaminohexane but also the analytical methodologies essential for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Molecular Structure and Isotopic Labeling

1,6-Diaminohexane is an aliphatic diamine with the chemical formula H₂N(CH₂)₆NH₂.[2] In its fully deuterated form, denoted as 1,6-diaminohexane-d₁₆, all sixteen hydrogen atoms are replaced by deuterium atoms. This isotopic substitution imparts a significant change in the molecular weight and subtle but impactful alterations to its physical and chemical behavior.

Caption: Molecular structures of standard and deuterated 1,6-diaminohexane.

Comparative Physicochemical Properties

The substitution of hydrogen with deuterium results in a heavier molecule, which in turn influences its physical properties. While extensive experimental data for fully deuterated 1,6-diaminohexane is not widely published, we can predict the expected changes based on established principles of isotope effects.

| Property | Standard 1,6-Diaminohexane | Deuterated 1,6-Diaminohexane (Predicted) | Rationale for Predicted Change |

| Molecular Weight | 116.21 g/mol [3] | ~132.31 g/mol | Additive mass of 16 deuterium atoms versus 16 hydrogen atoms.[4] |

| Melting Point | 39-45 °C[3] | Slightly higher | Increased molecular weight and altered intermolecular forces (van der Waals and hydrogen/deuterium bonding) can lead to a more stable crystal lattice, requiring more energy to melt.[5] |

| Boiling Point | 204-205 °C[3] | Slightly higher | Increased molecular weight leads to stronger London dispersion forces, requiring more energy for vaporization. |

| Density | 0.89 g/mL at 25 °C[3] | Higher | The increase in mass is greater than the potential slight increase in molar volume, resulting in a higher density. |

| pKa | ~10.8 (for the conjugate acid) | Slightly higher | Deuteration is known to slightly increase the basicity of amines, which corresponds to a higher pKa for the conjugate acid.[6][7] |

| Appearance | White to off-white solid | White to off-white solid | No significant change in appearance is expected. |

| Solubility | Soluble in water and alcohol | Similar to standard, potentially slightly lower | While deuteration can affect hydrogen bonding, significant changes in solubility in protic solvents are not anticipated for this molecule. |

Analytical Characterization: A Tripartite Approach

The comprehensive characterization of deuterated 1,6-diaminohexane necessitates a multi-technique approach to confirm its identity, isotopic purity, and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are the cornerstones of this analytical workflow.[2][8]

Caption: Workflow for the analytical characterization of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the molecular structure and confirming the success of deuteration.[9] A combination of ¹H, ²H, and ¹³C NMR experiments provides a complete picture of the molecule.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve a precisely weighed amount of deuterated 1,6-diaminohexane in a suitable non-deuterated solvent (e.g., DMSO, acetonitrile) for ²H NMR. For ¹H NMR, a deuterated solvent (e.g., CDCl₃, D₂O) is used to minimize solvent signals.

-

The choice of solvent is critical; for instance, using D₂O for ¹H NMR will result in the exchange of the labile N-D protons, causing their signals to disappear.[10] This can be used diagnostically to identify the amine protons.[11]

-

-

¹H NMR Analysis:

-

Objective: To quantify the residual non-deuterated sites.

-

Expected Spectrum: For a highly deuterated sample, the ¹H NMR spectrum should show very weak or absent signals corresponding to the methylene and amine protons of 1,6-diaminohexane. The integration of any residual proton signals relative to an internal standard allows for the calculation of the degree of deuteration.

-

-

²H NMR (Deuteron NMR) Analysis:

-

Objective: To confirm the presence and location of deuterium.

-

Expected Spectrum: The ²H NMR spectrum will show peaks at chemical shifts analogous to those in the ¹H NMR spectrum of the non-deuterated compound, confirming deuterium incorporation at the expected positions.[12] The resolution is typically lower than in ¹H NMR.[12]

-

-

¹³C NMR Analysis:

-

Objective: To confirm the carbon backbone integrity.

-

Expected Spectrum: The ¹³C NMR spectrum will show signals corresponding to the six carbon atoms of the hexane chain. The coupling patterns will be altered due to the presence of deuterium instead of hydrogen (C-D coupling instead of C-H coupling).

-

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight and assessing the isotopic enrichment of the deuterated compound.[13] High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[8]

Experimental Protocol: LC-MS for Isotopic Purity

-

Sample Preparation:

-

Prepare a dilute solution of the deuterated 1,6-diaminohexane in a suitable solvent compatible with liquid chromatography and electrospray ionization (e.g., methanol, acetonitrile with a small percentage of formic acid).

-

-

Liquid Chromatography (LC) Separation:

-

Inject the sample into an LC system to separate the main compound from any potential impurities. This ensures that the mass spectrum obtained is of the pure deuterated 1,6-diaminohexane.

-

-

Mass Spectrometry (MS) Analysis:

-

Objective: To determine the molecular ion mass and the distribution of isotopologues.

-

Expected Spectrum: The mass spectrum will show a molecular ion peak corresponding to the mass of the fully deuterated molecule (C₆D₁₆N₂). It will also likely show a distribution of isotopologue peaks (e.g., C₆D₁₅HN₂, C₆D₁₄H₂N₂) corresponding to molecules with incomplete deuteration. The relative intensities of these peaks are used to calculate the isotopic enrichment.[14]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a valuable technique for confirming the presence of N-D and C-D bonds.

Experimental Protocol: FTIR Analysis

-

Sample Preparation:

-

The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a thin film.

-

-

FTIR Spectrum Acquisition:

-

Acquire the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.

-

-

Spectral Interpretation:

-

Objective: To identify the characteristic vibrational modes of the deuterated molecule.

-

Expected Spectral Changes:

-

The N-H stretching vibrations typically seen around 3300-3500 cm⁻¹ for primary amines will be absent or significantly reduced.[15]

-

New absorption bands corresponding to N-D stretching will appear at lower wavenumbers (approximately 2400-2600 cm⁻¹).[16]

-

The C-H stretching vibrations (around 2850-2960 cm⁻¹) will be replaced by C-D stretching bands at lower frequencies (around 2100-2200 cm⁻¹).

-

Bending vibrations (scissoring, wagging) for N-D and C-D bonds will also be shifted to lower wavenumbers compared to their N-H and C-H counterparts.[17]

-

-

Conclusion

The characterization of deuterated 1,6-diaminohexane is a multi-faceted process that relies on a sound understanding of isotope effects and the application of a suite of complementary analytical techniques. While the physical properties of the deuterated form are predicted to be subtly different from its standard counterpart, these differences can have significant implications in various applications. The rigorous analytical workflow outlined in this guide, employing NMR, MS, and FTIR, provides a robust framework for confirming the identity, purity, and structural integrity of this important deuterated compound, ensuring its suitability for its intended use in research and development.

References

-

Gant, J. L. (2003). β-Deuterium Isotope Effects on Amine Basicity, “Inductive” and Stereochemical. Journal of the American Chemical Society, 125(49), 14904–14905. [Link]

-

Wang, Y., et al. (2024). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Macromolecules, 57(9), 3789–3798. [Link]

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

Notz, D. D., & Breit, B. (2024). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Bioengineering, 12(1), 916. [Link]

-

askIITians. (2025). Deuterium differs from hydrogen in: (A) Chemical properties (B) Physical. [Link]

-

Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. [Link]

-

Chemistry LibreTexts. (2014). 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. [Link]

-

Friedrich, J., et al. (2010). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Plasma Processes and Polymers, 7(8), 637-644. [Link]

-

PubChem. (n.d.). 1,6-Diaminohexane-1,1,6,6-d4. [Link]

-

Wikipedia. (n.d.). Deuterium NMR. [Link]

-

ResearchGate. (n.d.). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO4) Catalyst. [Link]

-

RSC Publishing. (2024). Impact of H/D isotopic effects on the physical properties of materials. [Link]

-

DASH (Harvard). (n.d.). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. [Link]

-

ACS Publications. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]

-

RSC Publishing. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). On-line in situ determination of deuterium content in water via FTIR spectroscopy. [Link]

-

Scheiner, S. (1998). Relative Stability of Hydrogen and Deuterium Bonds. Journal of the American Chemical Society, 120(45), 11718–11724. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. [Link]

-

OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

-

ResearchGate. (n.d.). 2D IR Spectroscopy of the C-D stretching vibration of the deuterated formic acid dimer. [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Dialkyl Hexane-1,6-Dicarbamate from 1,6-Hexanediamine, Urea, and Alcohol over Zinc-Incorporated Berlinite (ZnAlPO 4 ) Catalyst. [Link]

-

PubMed. (2003). Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical. [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

National Center for Biotechnology Information. (n.d.). One-Pot Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

-

PSIBERG. (2023). Deuterium vs. Hydrogen: The Basic Comparison and Uses. [Link]

-

ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. [Link]

-

RSC Publishing. (n.d.). On-line in situ determination of deuterium content in water via FTIR spectroscopy. [Link]

-

National Center for Biotechnology Information. (2019). Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. [Link]

-

PubMed. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

-

ResearchGate. (n.d.). The D-O-D bending region in the FTIR spectra of deuterated ( 20% D)... [Link]

-

PubMed. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. [Link]

-

Wikipedia. (n.d.). Isotope-ratio mass spectrometry. [Link]

-

Wikipedia. (n.d.). Heavy water. [Link]

-

ZEOCHEM. (n.d.). Deuterium Labeled Compounds. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1,6-Diaminohexane | 124-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. psiberg.com [psiberg.com]

- 5. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Beta-deuterium isotope effects on amine basicity, "inductive" and stereochemical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 12. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 13. almacgroup.com [almacgroup.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. ispc-conference.org [ispc-conference.org]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 1,6-Diaminohexane-d12 for Advanced Research Applications

Introduction

1,6-Diaminohexane-d12 is the stable isotope-labeled (SIL) analogue of 1,6-diaminohexane, a bifunctional primary amine widely recognized as a monomer in the synthesis of polyamides like Nylon 66.[1][2] While the parent compound is a high-volume industrial chemical, its deuterated counterpart, 1,6-diaminohexane-d12, serves a more specialized and critical role within the scientific community. The substitution of twelve hydrogen atoms with deuterium (²H or D) imparts a significant mass shift without appreciably altering the compound's chemical properties.[3]

This unique characteristic makes 1,6-diaminohexane-d12 an invaluable tool, particularly in quantitative bioanalysis using mass spectrometry. For researchers in drug development and related fields, it functions as an ideal internal standard, enabling the precise and accurate quantification of the parent compound or structurally similar analytes in complex biological matrices.[4] This guide provides an in-depth exploration of 1,6-diaminohexane-d12, detailing its physicochemical properties, the rationale for its use, and practical, field-proven protocols for its application.

Physicochemical Properties and Identification

The precise identification of a chemical entity is paramount. 1,6-Diaminohexane-d12 is commercially available in two common forms: the free base and the dihydrochloride salt. These forms possess distinct CAS numbers and molecular weights, which are critical to note for accurate experimental design and documentation.

| Property | 1,6-Diaminohexane-d12 (Free Base) | 1,6-Diaminohexane-d12 Dihydrochloride |

| Molecular Formula | C₆H₄D₁₂N₂[5] | C₆H₆D₁₂Cl₂N₂[4] |

| Molecular Weight | 128.28 g/mol [6] | 201.20 g/mol [4][7] |

| CAS Number | 124405-63-6[8] | 284474-80-2[4][5][7] |

| Synonyms | 1,6-Hexane-d12-diamine, Hexamethylene-d12-diamine[8] | 1,6-Diamino-n-hexane-d12 Dihydrochloride[4] |

| Appearance | White to Off-White Solid[5] | Off-White Solid[4] |

| Melting Point | 42-45 °C (lit.)[8] | Not Available |

| Boiling Point | 204-205 °C (lit.)[8] | Not Available |

| Isotopic Purity | Typically ≥98 atom % D[8] | Typically ≥98 atom % D |

| Storage Conditions | Hygroscopic; store at 2-8°C or -20°C under inert atmosphere.[4][5] | Hygroscopic; store at -20°C under inert atmosphere.[4] |

The Rationale for Deuteration: Achieving the Gold Standard in Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is co-analyzed with the target analyte to correct for variability during sample preparation and analysis. The ideal IS behaves identically to the analyte during extraction, chromatography, and ionization but is distinguishable by the mass spectrometer.

Stable isotope-labeled compounds are considered the "gold standard" for internal standards for several key reasons:

-

Co-elution: Since the deuterated and non-deuterated forms have virtually identical physicochemical properties, they elute at the same time from the liquid chromatography column. This ensures that both compounds experience the same matrix effects at the point of ionization.

-

Similar Ionization Efficiency: The analyte and the SIL-IS exhibit nearly identical ionization responses in the mass spectrometer's source, minimizing quantification errors arising from ionization suppression or enhancement.

-

Matrix Effect Compensation: Any loss of analyte during sample processing (e.g., protein precipitation, liquid-liquid extraction) or fluctuations in instrument performance will be mirrored by the SIL-IS. By measuring the ratio of the analyte peak area to the IS peak area, these variations are effectively normalized, leading to superior accuracy and precision.

The following diagram illustrates a typical workflow for using a SIL-IS in a quantitative bioanalytical method.

Sources

- 1. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Cas 284474-80-2,1,6-DiaMinohexane-d12 Dihydrochloride | lookchem [lookchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1,6-Diaminohexane-d12 | C6H16N2 | CID 71309996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,6-Diaminohexane-d12 Dihydrochloride | LGC Standards [lgcstandards.com]

- 8. 1,6-Diaminohexane-d12 D 98atom 124405-63-6 [sigmaaldrich.com]

Safety and handling of 1,6-Diaminohexane-d12

1,6-Diaminohexane-d12 is primarily used as a stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart in biological matrices via mass spectrometry. [16]This is a common practice in drug metabolism and pharmacokinetic (DMPK) studies. The known concentration of the deuterated standard allows for precise quantification of the analyte, correcting for variations in sample preparation and instrument response. Its use is analogous to other deuterated compounds which leverage the kinetic isotope effect to study metabolic pathways, where the stronger carbon-deuterium bond can slow metabolic processes involving C-H bond cleavage. [1][2]

References

-

Gessner, A., et al. (1994). Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine... Journal of Chromatography B: Biomedical Applications, 656(2), 319-28. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. venable.com [venable.com]

- 3. lookchem.com [lookchem.com]

- 4. 1,6-Diaminohexane, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 1,6-Diaminohexane-d12 | C6H16N2 | CID 71309996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chemscience.com [chemscience.com]

- 8. carlroth.com [carlroth.com]

- 9. fishersci.com [fishersci.com]

- 10. haines.s3.ap-southeast-2.amazonaws.com [haines.s3.ap-southeast-2.amazonaws.com]

- 11. Toxicological profile of orally administered 1,6-hexane diamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Solubility of 1,6-Diaminohexane-d12 in Organic Solvents

This guide provides a detailed examination of the solubility of 1,6-Diaminohexane-d12 (hexamethylene-d12-diamine), a deuterated form of the industrially significant compound 1,6-diaminohexane. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize isotopically labeled compounds. Given the scarcity of direct solubility data for the deuterated species, this guide synthesizes information on its non-deuterated analog, discusses the physicochemical impact of deuteration, and provides a robust experimental framework for precise solubility determination.

Introduction to 1,6-Diaminohexane-d12

1,6-Diaminohexane-d12 is a stable, non-radioactive isotopically labeled compound where all twelve hydrogen atoms on the hexane backbone have been replaced with deuterium.[1] Its non-deuterated counterpart, 1,6-diaminohexane, is a cornerstone in the polymer industry, primarily as a monomer for the production of Nylon 6,6.[2][3] In the pharmaceutical and research sectors, deuterated molecules like 1,6-diaminohexane-d12 serve as invaluable tools. They are used as internal standards in mass spectrometry, as tracers to elucidate metabolic pathways, and in the synthesis of deuterated drugs to potentially enhance pharmacokinetic profiles by leveraging the kinetic isotope effect.[][5]

Physicochemical Properties:

| Property | 1,6-Diaminohexane-d12 | 1,6-Diaminohexane (Non-deuterated) |

| Molecular Formula | C₆H₄D₁₂N₂[6] | C₆H₁₆N₂[3] |

| Molecular Weight | 128.28 g/mol [1][7] | 116.21 g/mol [3] |

| Melting Point | 42-45 °C[1] | 41-45 °C[8][9] |

| Boiling Point | 204-205 °C[1] | 204-205 °C[8][9] |

| Appearance | White to off-white solid[1][6] | Colorless to white crystalline solid[3] |

The physical properties such as melting and boiling points are nearly identical between the deuterated and non-deuterated forms, suggesting that their intermolecular forces are very similar.[1][8]

Core Principles of Amine Solubility in Organic Solvents

The solubility of an aliphatic diamine like 1,6-diaminohexane-d12 is governed by a balance of intermolecular forces between the solute and the solvent.

-

Hydrogen Bonding: The two primary amine (-NH₂) groups are capable of acting as both hydrogen bond donors and acceptors. This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO).[10]

-

Polarity: The polar amine functional groups contribute to the molecule's overall polarity, favoring solubility in polar solvents.

-

Hydrophobicity: The six-carbon (or deuterated carbon) chain is nonpolar and hydrophobic. As the length of the alkyl chain in amines increases, their solubility in polar solvents tends to decrease while solubility in nonpolar solvents increases.[11]

-

"Like Dissolves Like": This principle suggests that 1,6-diaminohexane-d12 will be most soluble in solvents with similar polarity and hydrogen bonding capabilities.

The Impact of Deuteration on Solubility

The substitution of hydrogen with deuterium can subtly alter a compound's physicochemical properties, including solubility.[][12] The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor differences in molar volume and lipophilicity.[] While these changes can sometimes lead to measurable differences in solubility, it is generally accepted that the solubility of a deuterated compound is very similar to its non-deuterated counterpart, especially in organic solvents.[12][13] Therefore, the solubility data for 1,6-diaminohexane can be used as a highly reliable proxy for 1,6-diaminohexane-d12.

Qualitative Solubility of 1,6-Diaminohexane in Common Organic Solvents

Direct, quantitative solubility data for 1,6-diaminohexane in a wide range of organic solvents is not extensively published. However, qualitative descriptions from various chemical suppliers and databases provide a strong foundation for solvent selection. The following table summarizes this information, which can be considered a close approximation for 1,6-diaminohexane-d12.

| Solvent | Type | Predicted Solubility of 1,6-Diaminohexane-d12 | Rationale & Citations |

| Methanol | Polar Protic | Soluble | The ability of methanol to engage in hydrogen bonding with the amine groups promotes solubility.[14] |

| Ethanol | Polar Protic | Soluble to Slightly Soluble | Similar to methanol, ethanol can form hydrogen bonds, though its slightly longer alkyl chain may slightly reduce its solvating power for the diamine compared to methanol.[2][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for polar compounds, including amines.[15][16] |

| Benzene | Nonpolar Aromatic | Slightly Soluble | The nonpolar nature of the hexane backbone has some affinity for benzene, but the highly polar amine groups limit overall solubility.[2][14] |

| Diethyl Ether | Nonpolar | Slightly Soluble | Similar to benzene, the polarity mismatch with the amine groups results in limited solubility.[2][14] |

| Chloroform (Trichloromethane) | Weakly Polar | Likely Soluble | Chloroform can act as a hydrogen bond donor and has a moderate polarity, making it a good solvent for a range of organic compounds, including many amines.[15] |

| Water | Polar Protic | Soluble | The amine groups can readily form hydrogen bonds with water.[2][3][17] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data for 1,6-diaminohexane-d12 in a specific organic solvent, an experimental approach is necessary. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely adopted technique.[18][19]

Objective:

To quantitatively determine the solubility of 1,6-diaminohexane-d12 in a chosen organic solvent at a specified temperature.

Materials:

-

1,6-Diaminohexane-d12 (high purity)

-

Selected organic solvent (analytical or HPLC grade)

-

Analytical balance (±0.0001 g accuracy)

-

Temperature-controlled incubator or water bath

-

Glass vials with airtight, chemically resistant caps

-

Volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE, appropriate for the solvent)

-

Rotary evaporator or a gentle stream of inert gas (e.g., nitrogen) for solvent removal

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 1,6-diaminohexane-d12 to a known volume (e.g., 5 mL) of the selected organic solvent in a glass vial. "Excess" means that undissolved solid remains visible.

-

Securely cap the vial and place it in a temperature-controlled environment set to the desired temperature.

-

Agitate the mixture using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature bath for at least 4 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry volumetric flask. This step is critical to remove any microscopic, undissolved particles.

-

-

Gravimetric Analysis:

-

Record the mass of the volumetric flask containing the filtered saturated solution.

-

Carefully remove the solvent under reduced pressure using a rotary evaporator or by passing a gentle stream of nitrogen over the solution in a fume hood.

-

Once the solvent is fully evaporated, place the flask in a vacuum oven at a moderate temperature (e.g., 40°C, just below the melting point) until a constant mass is achieved. This ensures all residual solvent is removed.

-

Record the final mass of the flask containing the dried 1,6-diaminohexane-d12 residue.

-

Calculation of Solubility:

-

Mass of dissolved solute: (Final mass of flask + residue) - (Initial mass of empty flask)

-

Volume of solvent: This is the initial volume of the filtered saturated solution that was taken for evaporation.

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent) × 100

This process can be repeated at different temperatures to generate a solubility curve.

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz can effectively illustrate the logical processes involved in solubility determination.

Caption: Workflow for the experimental determination of solubility.

Caption: Key factors influencing the solubility of 1,6-diaminohexane-d12.

Conclusion

References

-

ChemBK. (n.d.). 1,6-Diaminohexane. Retrieved from [Link]

-

Urasaki, Y., et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Molecular Pharmaceutics. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Deuterated solvents vs. regular solvents. Retrieved from [Link]

-

PubChem. (n.d.). 1,6-Diaminohexane-d12. Retrieved from [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

LookChem. (n.d.). Cas 284474-80-2, 1,6-DiaMinohexane-d12 Dihydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). 1,6-Diaminohexane. Retrieved from [Link]

-

SYNMR. (n.d.). Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Amine Unknowns. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (This is likely a university lab manual, a direct link is not available).

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,6-diaminohexane. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1,6-Hexanediamine (CAS 124-09-4). Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility and thermodynamic analysis of 1,6-Hexanediamine in mono-solvents and 1-butanol + cyclohexane mixed solvents at different temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Deuterium labelling of pharmaceuticals. Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Hexamethylenediamine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1,6-Diaminohexane-d12. Retrieved from [Link]

-

Science Lab. (n.d.). Safety Data Sheet 1,6-Hexanediamine. Retrieved from [Link]

Sources

- 1. 1,6-Diaminohexane-d12 D 98atom 124405-63-6 [sigmaaldrich.com]

- 2. 1,6-Diaminohexane, 98+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 5. synmr.in [synmr.in]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,6-Diaminohexane-d12 | C6H16N2 | CID 71309996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

- 10. myuchem.com [myuchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. 1,6-Diaminohexane | 124-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 16. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 17. carlroth.com [carlroth.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Isotopic Landscape: A Technical Guide to High-Purity 1,6-Diaminohexane-d12 for Advanced Research Applications

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry has become the gold standard for achieving this, and high-purity 1,6-Diaminohexane-d12 is a critical tool in this analytical arsenal. This guide provides an in-depth technical overview of commercially available high-purity 1,6-Diaminohexane-d12, its quality assessment, proper handling, and a detailed protocol for its application as an internal standard in quantitative mass spectrometry.

The Power of Deuteration in Quantitative Analysis

The substitution of hydrogen with its stable, heavier isotope, deuterium, creates a molecule that is chemically identical to its non-labeled counterpart but has a distinct mass. This mass shift is the cornerstone of isotope dilution mass spectrometry (IDMS), a technique that offers unparalleled accuracy and precision.[1][2] By adding a known amount of the deuterated standard to a sample, any variations in sample preparation, matrix effects, or instrument response will affect both the analyte and the standard equally.[3][4] This allows for the ratiometric measurement of the analyte to the internal standard, effectively canceling out most sources of experimental error and leading to highly reliable quantitative data.[2][5]

Commercial Suppliers and Quality Considerations

Several reputable suppliers offer high-purity 1,6-Diaminohexane-d12. When selecting a supplier, it is crucial to consider not only the isotopic purity but also the chemical purity, as impurities can interfere with the analysis. The compound is available as the free base (CAS No. 124405-63-6) and as a dihydrochloride salt (CAS No. 284474-80-2).[6][7]

| Supplier | Product Name | Isotopic Purity (atom % D) | Chemical Purity | Available Forms |

| Sigma-Aldrich (Merck) | 1,6-Diaminohexane-d12 | 98% | Not specified | Solid |

| CDN Isotopes | 1,6-Hexane-d12-diamine | 98% | 97% | Solid |

| Toronto Research Chemicals (LGC Standards) | 1,6-Diaminohexane-d12 Dihydrochloride | Not specified | >95% (for unlabeled) | Neat Solid |

| Pharmaffiliates | 1,6-Diaminohexane-d12 | Not specified | Not specified | White to Off-White Solid |

Note: Purity and availability may vary. It is essential to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase. A typical CoA for the non-deuterated analogue, 1,6-Diaminohexane, from LGC Standards indicates a purity of 99.93% by GC and provides other key analytical data.[8]

Quality Control and Purity Assessment

Ensuring the purity of 1,6-Diaminohexane-d12 is critical for its effective use as an internal standard. The primary techniques for assessing purity are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the degree of deuteration by observing the reduction or absence of proton signals at specific chemical shifts. The presence of residual proton signals can be used to calculate the isotopic purity.[9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and isotopic distribution of the deuterated compound. The mass shift of +12 compared to the unlabeled compound is a key indicator of full deuteration.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to determine the chemical purity by separating the main compound from any non-deuterated or other chemical impurities.

Handling and Storage of 1,6-Diaminohexane-d12

Proper handling and storage are crucial to maintain the integrity of this hygroscopic and potentially light-sensitive compound.

-

Hygroscopicity: 1,6-Diaminohexane and its deuterated analogue are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[8][10] This can lead to degradation and inaccuracies in weighing. It is imperative to store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere (e.g., argon or nitrogen).[11][12]

-

Light Sensitivity: While specific data on the light sensitivity of the deuterated form is limited, it is good practice to protect it from light by storing it in an amber vial or in a dark place.[13][14]

-

Temperature: For long-term storage, refrigeration (2-8°C) under an inert atmosphere is recommended to minimize degradation.[7]

Application as an Internal Standard in LC-MS/MS Analysis of Polyamines

1,6-Diaminohexane-d12 is an excellent internal standard for the quantification of biogenic amines and polyamines in various biological and food matrices.[15][16][17][18] The following is a detailed protocol for its use in the analysis of polyamines in a biological sample, synthesized from established methodologies.[19][20][21]

Experimental Protocol: Quantification of Polyamines in Serum

1. Materials and Reagents

-

1,6-Diaminohexane-d12 (Internal Standard)

-

Polyamine standards (e.g., putrescine, cadaverine, spermidine, spermine)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Derivatizing agent (e.g., dansyl chloride or isobutyl chloroformate)

-

Ultrapure water

-

Serum samples (calibrators, quality controls, and unknowns)

2. Preparation of Solutions

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 1,6-Diaminohexane-d12 and dissolve it in 1 mL of methanol.

-

Internal Standard Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) methanol:water.

-

Polyamine Stock Solutions (1 mg/mL each): Prepare individual stock solutions of each polyamine standard in methanol.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking pooled, drug-free serum with the polyamine working stock solutions to cover the desired concentration range.

3. Sample Preparation and Derivatization

-

To 100 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the Internal Standard Working Solution (1 µg/mL).

-

Vortex briefly to mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Derivatization: Add the derivatizing agent according to the manufacturer's protocol (e.g., for dansyl chloride, add a specific volume of dansyl chloride solution in acetone and a buffer, then incubate at a specific temperature). This step is crucial for improving the chromatographic retention and ionization efficiency of the polar polyamines.

-

After derivatization, the reaction may be quenched, and the sample may require further cleanup, such as solid-phase extraction (SPE), to remove excess derivatizing agent and other matrix components.[20]

-

Evaporate the final extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Sources

- 1. scispace.com [scispace.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]

- 6. 1,6-Diaminohexane-d12 | C6H16N2 | CID 71309996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. lgcstandards.com [lgcstandards.com]

- 9. researchgate.net [researchgate.net]

- 10. vishakhapolyfab.com [vishakhapolyfab.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. viallabeller.com [viallabeller.com]

- 13. How To [chem.rochester.edu]

- 14. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 17. Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. office2.jmbfs.org [office2.jmbfs.org]

- 19. researchgate.net [researchgate.net]

- 20. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

1,6-Diaminohexane-d12 metabolic fate and pathways

Exploring Metabolic Pathways

I'm currently focused on the initial phase. I've started comprehensive Google searches to uncover information regarding the metabolic processes of 1,6-diaminohexane and its deuterated counterpart. The aim is to identify the crucial enzymes, intermediate compounds, and final excretion products, paying attention to any significant differences introduced by deuteration.

Defining Experimental Protocols

I'm now formulating detailed, step-by-step experimental protocols for investigating 1,6-diaminohexane-d12 metabolism. I'm considering both in vitro and in vivo approaches. I'm also designing a logical structure for the technical guide, organizing information into sections on metabolic pathways, experimental methodologies, data analysis, and interpretation. I'm focusing on ensuring clear explanations for experimental choices.

Analyzing Search Results

I'm now analyzing the search results to identify key enzymes, metabolites, and excretion products, with a focus on any isotopic effects from deuteration. I will subsequently begin designing detailed experimental protocols for both in vitro and in vivo studies of 1,6-diaminohexane-d12 metabolism, along with a structured technical guide. I'm prioritizing clear explanations for all experimental design choices.

Exploring Metabolic Pathways

I'm starting to build a foundation by focusing on the metabolic routes of the parent compound, 1,6-diaminohexane. My current work involves meticulously researching its known metabolic pathways. This initial understanding is crucial for extrapolating to the deuterated version and for a comprehensive guide.

Analyzing Deuterium Effects

I'm now fully immersed in the nitty-gritty of deuterium labeling. The kinetic isotope effect is becoming clear, and I'm strategizing how to best address its impact on metabolic rates for 1,6-diaminohexane-d12. My focus is on synthesizing this information to discuss specific metabolic pathway shifts and predicting how the labeling will alter known routes. I’m thinking about experimental protocols and creating a presentation plan.

Synthesizing Guide Structure

I've been busy creating a technical guide's framework, including a detailed outline. It will cover 1,6-diaminohexane's pathways, focusing on DAO and aldehyde oxidase with key intermediates and metabolites. I'm building it around a core discussion of deuterium's impact, integrating experimental design and data presentation, and using Graphviz for visualizations, backed by comprehensive citations.

Constructing the Technical Guide